1-(5-Aminoquinolin-8-yl)piperidin-4-ol
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Overview
Description
1-(5-Aminoquinolin-8-yl)piperidin-4-ol is a synthetic compound that has garnered attention due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a quinoline ring substituted with an amino group at the 5-position and a piperidine ring with a hydroxyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Amination: The introduction of the amino group at the 5-position of the quinoline ring can be achieved through nitration followed by reduction. Nitration involves treating the quinoline with nitric acid, and the resulting nitro compound is then reduced to the corresponding amine using a reducing agent like iron and hydrochloric acid.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Coupling Reaction: The final step involves coupling the 5-aminoquinoline with the piperidine derivative under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure scalability and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
1-(5-Aminoquinolin-8-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinoline ring can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The amino group at the 5-position can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, iron and hydrochloric acid.
Substitution: Alkyl halides, acyl chlorides, basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Scientific Research Applications
1-(5-Aminoquinolin-8-yl)piperidin-4-ol has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Studied for its potential therapeutic applications, including as an antimalarial agent and in the treatment of other infectious diseases.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. In the context of its antimalarial activity, the compound is believed to interfere with the heme detoxification pathway in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death. The compound may also interact with other cellular targets, including enzymes and receptors, to exert its biological effects.
Comparison with Similar Compounds
1-(5-Aminoquinolin-8-yl)piperidin-4-ol can be compared with other similar compounds, such as:
Chloroquine: Another quinoline derivative with antimalarial activity. Unlike chloroquine, this compound has a piperidine ring, which may confer different pharmacokinetic and pharmacodynamic properties.
Quinacrine: A related compound with similar applications but differing in its chemical structure and mechanism of action.
Piperaquine: Another antimalarial agent with a piperidine ring, but with different substitution patterns and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both quinoline and piperidine rings, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-aminoquinolin-8-yl)piperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c15-12-3-4-13(14-11(12)2-1-7-16-14)17-8-5-10(18)6-9-17/h1-4,7,10,18H,5-6,8-9,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCZGLJPLLARSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C3C(=C(C=C2)N)C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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